ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
Description
Its structure features:
- A pyran core substituted with amino (NH₂), cyano (CN), and ethyl carboxylate groups.
- A 4-chlorophenyl ring at position 4, contributing steric bulk and electronic effects.
- A [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl side chain at position 2, introducing a heterocyclic thioether moiety.
This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and ethyl cyanoacetate, a method widely used for pyran derivatives . Its structural complexity makes it a candidate for crystallographic studies using programs like SHELX and visualization tools like ORTEP-3 .
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)9-14(3)29-23)32-22(28)18(11-27)20(21)15-5-7-16(25)8-6-15/h5-9,20H,4,12,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMRLPPLMJIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.
- Molecular Formula : C25H23ClN4O3S
- Molecular Weight : 494.993 g/mol
- CAS Number : 339163-49-4
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to the pyran structure, indicating significant activity against various bacterial and fungal strains. For instance, compounds similar to ethyl 6-amino-4-(4-chlorophenyl)-5-cyano derivatives have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate that metal complexes derived from these ligands exhibit higher antimicrobial activity compared to their parent compounds, suggesting a synergistic effect when metal ions are involved in the coordination chemistry of these molecules .
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have indicated that ethyl 6-amino derivatives may possess potential anti-cancer properties. For example, compounds exhibiting structural similarities have been tested against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
Findings suggest that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related pyran derivatives demonstrated that certain modifications to the pyran structure significantly enhanced antibacterial activity. The study utilized disk diffusion methods to assess the inhibition zones against various pathogens. The results indicated that the introduction of halogenated phenyl groups increased the lipophilicity of the compounds, thereby enhancing membrane permeability and overall antimicrobial efficacy .
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
|---|---|---|---|
| Ethyl 6-amino derivative A | 15 mm (MIC: 32 µg/mL) | 10 mm (MIC: 64 µg/mL) | 12 mm (MIC: 32 µg/mL) |
| Ethyl 6-amino derivative B | 20 mm (MIC: 16 µg/mL) | 8 mm (MIC: >128 µg/mL) | 18 mm (MIC: 16 µg/mL) |
Study 2: Cytotoxic Effects
In vitro studies have shown that ethyl 6-amino derivatives can inhibit cell proliferation in cancer cell lines. A specific study reported a significant reduction in viability in MCF-7 cells treated with a related compound at concentrations above 50 µM. The mechanism was attributed to cell cycle arrest and induction of apoptosis as confirmed by flow cytometry analysis .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Several studies have indicated that compounds with the pyran structure exhibit promising anticancer properties. Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that related pyran derivatives showed cytotoxic effects on human cancer cell lines, suggesting that ethyl 6-amino derivatives could be further explored for their anticancer potential .
Antimicrobial Properties
Research has shown that pyran derivatives possess notable antibacterial and antifungal activities. Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano compounds have been tested against several microbial strains, revealing effective inhibition of growth. For example, a related compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Organic Synthesis
Synthetic Intermediates
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .
Reactions and Transformations
The compound can undergo nucleophilic substitutions and cyclization reactions due to the presence of cyano and amino groups. These reactions are crucial in developing new pharmaceuticals and agrochemicals. The ability to modify the pyran ring opens avenues for creating derivatives with enhanced biological activities .
Inhibition Studies
In silico studies have suggested that ethyl 6-amino derivatives might act as inhibitors of specific enzymes linked to inflammatory pathways, such as lipoxygenase. Molecular docking simulations indicate strong binding affinities, implying potential use in anti-inflammatory therapies .
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal reported the synthesis of a series of pyran derivatives, including ethyl 6-amino variants, which showed promising anticancer activity against MCF-7 breast cancer cells with IC50 values indicating effective potency .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of ethyl 6-amino derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .
Chemical Reactions Analysis
Ester Group (COOEt)
-
Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ethyl ester undergoes saponification to yield the carboxylic acid derivative.
-
Transesterification : Reacts with alcohols (e.g., MeOH) in acidic media to form methyl esters .
Amino Group (NH2)
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives .
Cyano Group (CN)
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Nucleophilic Addition : Reacts with hydroxylamine to form amidoximes.
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Hydrolysis : Converts to carboxylic acids under strong acidic or basic conditions .
Sulfanyl Group (S-CH2)
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Oxidation : Treating with H2O2 or mCPBA forms sulfoxides or sulfones.
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Alkylation : Reacts with alkyl halides (e.g., CH3I) to yield thioether derivatives .
Comparative Reactivity of Structural Analogs
The table below compares reaction outcomes for structurally similar compounds:
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogous pyran-3-carboxylates are summarized below:
*Calculated from molecular formula.
Key Observations :
- Chlorophenyl Position : Substitution at 4-chlorophenyl (target) vs. 2-chlorophenyl () affects steric interactions and electronic properties.
- Crystallography : Pyran rings in analogs exhibit near-planar conformations (r.m.s. deviation <0.06 Å), stabilized by N–H⋯O/N hydrogen bonds .
Physicochemical Properties
- Solubility: Derivatives with polar groups (e.g., cyano, carboxylate) show improved solubility in polar aprotic solvents (e.g., DMSO) .
- Thermal Stability : Ethyl/methyl esters (e.g., ) decompose above 200°C, typical for pyran carboxylates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
